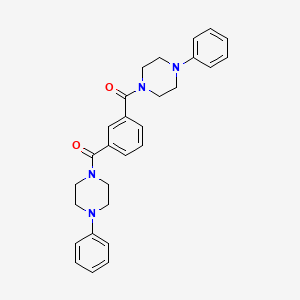
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide (DMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMB is a hydrazide derivative of 2,4-dimethoxybenzoic acid, which possesses a unique chemical structure that makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide as a fluorescent probe for H2O2 involves the oxidation of the hydrazide group in 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide by H2O2, which results in the formation of a highly fluorescent compound. The fluorescence intensity of the resulting compound is proportional to the concentration of H2O2 in the sample, making it a valuable tool for studying oxidative stress in biological systems.
The mechanism of action of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide as a PTP inhibitor involves the binding of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide to the active site of PTPs, which prevents the dephosphorylation of tyrosine residues on proteins. This results in the activation of downstream signaling pathways, which can lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, depending on the application. As a fluorescent probe for H2O2, 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been used to study the role of oxidative stress in various biological systems, including cancer and aging. As a PTP inhibitor, 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been shown to activate downstream signaling pathways, which can lead to various physiological effects, including cell proliferation and differentiation.
実験室実験の利点と制限
One of the main advantages of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its selectivity for H2O2 and PTPs, which makes it a valuable tool for studying oxidative stress and cellular signaling pathways. Additionally, 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
One limitation of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its potential toxicity, which can limit its use in certain applications. Additionally, the fluorescent properties of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide can be affected by various factors, including pH and temperature, which can affect its accuracy as a probe for H2O2.
将来の方向性
There are several future directions for the research and development of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide. One potential direction is the modification of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide to improve its selectivity and sensitivity for H2O2 and PTPs. Additionally, the development of new methods for the synthesis and purification of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide could improve its availability and reduce its cost.
Another potential direction is the application of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide in in vivo studies, which could provide valuable insights into the role of oxidative stress and cellular signaling pathways in various diseases. Finally, the development of new applications for 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide, such as its use as a therapeutic agent, could lead to the development of new treatments for various diseases.
合成法
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate. Another method involves the reaction of 2,4-dimethoxybenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with N-methyl-4-methoxyaniline. Both methods result in the formation of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been extensively studied for its potential applications in biomedical research. One of the most significant applications of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its use as a fluorescent probe for the detection of hydrogen peroxide (H2O2) in biological systems. H2O2 is a reactive oxygen species that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and aging. 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide can selectively detect H2O2 in the presence of other reactive oxygen species, making it a valuable tool for studying oxidative stress in biological systems.
Another potential application of 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide is its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer and diabetes. 2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide has been shown to selectively inhibit PTP activity, making it a potential therapeutic agent for the treatment of PTP-related diseases.
特性
IUPAC Name |
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-6-12(7-5-11)16(20)18-19-17(21)14-9-8-13(22-2)10-15(14)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHUFLARBWFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)